molecular formula C21H37N5 B8326200 1-(3-Diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole

1-(3-Diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole

Cat. No. B8326200
M. Wt: 359.6 g/mol
InChI Key: DENNMAOJYJXOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole is a useful research compound. Its molecular formula is C21H37N5 and its molecular weight is 359.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H37N5

Molecular Weight

359.6 g/mol

IUPAC Name

N-[1-[3-(diethylamino)propyl]indazol-3-yl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C21H37N5/c1-5-24(6-2)16-11-15-22-21-19-13-9-10-14-20(19)26(23-21)18-12-17-25(7-3)8-4/h9-10,13-14H,5-8,11-12,15-18H2,1-4H3,(H,22,23)

InChI Key

DENNMAOJYJXOOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NN(C2=CC=CC=C21)CCCN(CC)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 60 ml of anhydrous N,N-dimethylformamide were added 4.00 g of 1-(3-diethylaminopropyl)-3-aminoindazole prepared by the same method as Example 26, 8.98 g of 3-bromopropyldiethylamine hydrobromide and 7.89 g of anhydrous potassium carbonate, and the mixture was stirred for 12 hours at 80° C. After cooling the reaction mixture, the mixture was added with 80 ml of water and extracted with diethyl ether. Then the ether layer was extracted three times with 2N-hydrochloric acid. The hydrochloric acid layer was washed with diethyl ether and the pH of the layer was adjusted to 14 with potassium carbonate. The layer was extracted three times with chloroform. The chloroform layer was dried with anhydrous sodium sulfate and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the solvent to give 3.05 g of 1-(3-diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole in a yield of 52%.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
7.89 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 60 ml of anhydrous N,N-dimethylformamide were added 4.00 g of 1-(3-diethylaminopropyl)-3-aminoindazole prepared by the same method as Example 26, 8.98 g of 3-bromopropyldiethylamine hydrobromide and 7.89 g of anhydrous potassium carbonate, and the mixture was stirred for 12 hours at 80° C. After cooling the reaction mixture, the mixture was added with 80 ml of water and extracted with diethyl ether. Then the ether layer was extracted three times with 2N-hydrochloric acid. The hydrochloric acid layer was washed with diethyl ether and the pH of the layer was adjusted to 14 with potassium carbonate. The layer was extracted three times with chloroform. The chloroform layer was dried with anhydrous sodium sulfate and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the solvent to give 3.05 g of 1-(diethylaminopropyl)-3-(3-diethylaminopropylamino)indazole in a yield of 52%.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
7.89 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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